Isorhamnetin 3-sophoroside-7-rhamnoside
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Overview
Description
Isorhamnetin 3-sophoroside-7-rhamnoside is a natural flavonol glycoside. It is primarily isolated from sea buckthorn (Hippophaë rhamnoides) and is known for its various biological activities, including its ability to inhibit the growth of harmful microalgae . This compound is closely related to the convergence of different fruit pups, which is less affected by some known convergent compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-sophoroside-7-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. This system involves rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase . The rhamnosyltransferase gene from Arabidopsis thaliana is cloned, expressed, and characterized in Escherichia coli. The optimal activity for this enzyme is at pH 7.0 and 45°C. The enzyme is stable over a pH range of 6.5 to 8.5 and has a half-life of 1.5 hours at 45°C .
Industrial Production Methods
The highest titer of isorhamnetin 3-sophoroside 7-rhamnoside production reached 231 mg/L with a corresponding molar conversion of 100% using the three-enzyme cascade system . This method can be widely used for the rhamnosylation of flavonoids, making it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of isorhamnetin 3-sophoroside 7-rhamnoside, which exhibit enhanced biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds.
Scientific Research Applications
Isorhamnetin 3-sophoroside-7-rhamnoside has a wide range of scientific research applications:
Mechanism of Action
Isorhamnetin 3-sophoroside-7-rhamnoside exerts its effects through multiple molecular targets and pathways. It improves the solubility and stability of isorhamnetin, enhancing its biological activities . The compound interacts with various cellular signaling pathways to exert its anti-inflammatory, antioxidant, and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
Isorhamnetin 3-O-galactoside: Known for its antithrombotic and profibrinolytic activities.
Isorhamnetin 3-O-robinobioside: Enhances antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562.
Uniqueness
Isorhamnetin 3-sophoroside-7-rhamnoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Its ability to inhibit the growth of harmful microalgae and its close relation to the convergence of different fruit pups make it stand out among similar compounds .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQKXKNZQQBTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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